molecular formula C12H13N3O4 B2977720 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1798511-60-0

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2977720
CAS No.: 1798511-60-0
M. Wt: 263.253
InChI Key: VTZATTDJXCHIGY-UHFFFAOYSA-N
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Description

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring through the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . The azetidine ring can be introduced via cyclization reactions involving appropriate precursors under controlled conditions. The final step often involves the coupling of the oxazole and azetidine intermediates with the pyrrolidine-2,5-dione moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to its combination of three distinct functional groups, each contributing to its overall chemical and biological properties

Properties

IUPAC Name

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-7-4-9(13-19-7)12(18)14-5-8(6-14)15-10(16)2-3-11(15)17/h4,8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZATTDJXCHIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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